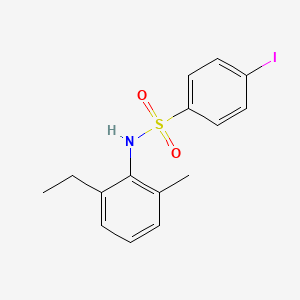
N-(2-ethyl-6-methylphenyl)-4-iodobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethyl-6-methylphenyl)-4-iodobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with an iodine atom and an ethyl-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-4-iodobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the iodination of 4-aminobenzenesulfonamide followed by the introduction of the 2-ethyl-6-methylphenyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination step. The subsequent coupling reaction may involve the use of a palladium catalyst under controlled temperature and pressure conditions to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced forms of the compound.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects. The iodine atom and the ethyl-methylphenyl group contribute to the compound’s overall stability and specificity in binding to its targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-6-methylphenyl)-N-(2-sulfoacetyl)-L-alanine: Another sulfonamide derivative with similar structural features.
Acetochlor: A chloroacetanilide herbicide with a related chemical structure.
Uniqueness
N-(2-ethyl-6-methylphenyl)-4-iodobenzene-1-sulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of the sulfonamide group with the ethyl-methylphenyl substitution enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C15H16INO2S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C15H16INO2S/c1-3-12-6-4-5-11(2)15(12)17-20(18,19)14-9-7-13(16)8-10-14/h4-10,17H,3H2,1-2H3 |
InChI Key |
FGPGNAWKGBAHRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile](/img/structure/B12275040.png)
![N-(2,5-difluorophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide](/img/structure/B12275047.png)
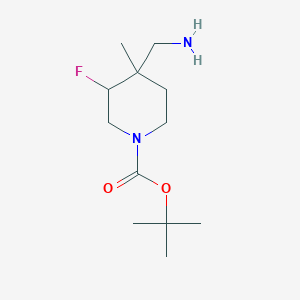
![[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)
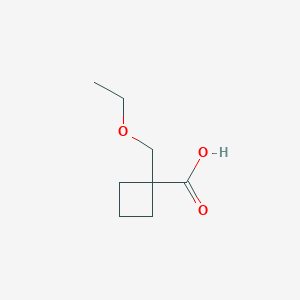
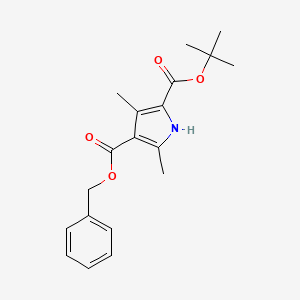
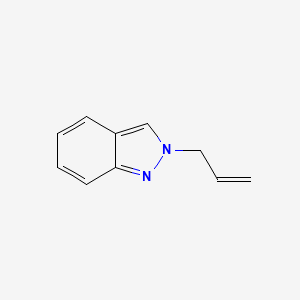
![rel-(1S,5S,7S)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane acetate](/img/structure/B12275093.png)
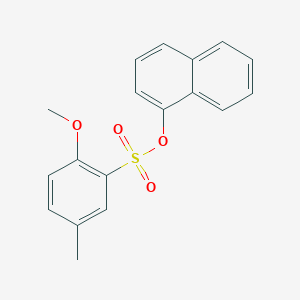
![(2Z)-N-(4-methoxyphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B12275098.png)
![3-Amino-1-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}thiourea](/img/structure/B12275111.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B12275118.png)
